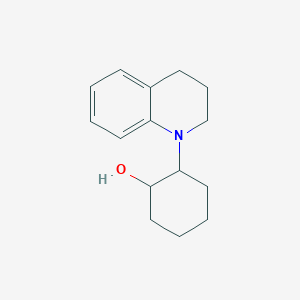

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15-10-4-3-9-14(15)16-11-5-7-12-6-1-2-8-13(12)16/h1-2,6,8,14-15,17H,3-5,7,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBGJBFHLQOMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The one-pot sequential synthesis of N-heterocycles from saturated ketones, as reported by, provides a foundational framework for constructing the tetrahydroquinoline core. In this method, ceric ammonium nitrate (20 mol%) and TEMPO (20 mol%) catalyze the dehydrogenation of saturated ketones under an oxygen atmosphere at 100°C for 3 hours. The resulting α,β-unsaturated ketone intermediate undergoes Michael addition with 1,3-cyclohexadione in the presence of ammonium acetate (NH₄OAc) and a choline chloride:p-toluenesulfonic acid (PTSA) deep eutectic solvent, culminating in cyclization and dehydration to form dihydroquinolinones.

Adapting this protocol, cyclohexan-1-ol derivatives are introduced via a subsequent alkenylation step. For instance, substituting benzyl alcohols (e.g., 4-(1H-pyrazol-4-yl)methanol) in the presence of CAN (10 mol%) and TEMPO (10 mol%) yields α-alkenylated dihydroquinolinones with 72–84% efficiency. This two-step approach demonstrates compatibility with diverse alcohol substrates, enabling modular access to the target compound’s cyclohexanol-tetrahydroquinoline architecture.

Optimization of Reaction Conditions

Critical parameters include:

- Catalyst Loading : CAN (20 mol%) and TEMPO (20 mol%) are optimal for dehydrogenation, while reduced loadings (10 mol%) suffice for alkenylation.

- Solvent System : The choline chloride:PTSA eutectic mixture enhances reaction rates by stabilizing intermediates through hydrogen bonding.

- Temperature and Atmosphere : Reactions proceed at 100°C under O₂, which facilitates the regeneration of TEMPO via Ce³⁺/Ce⁴⁺ redox cycling.

Chloropropionylation-Hydrolysis Route

Patent-Based Synthesis of Tetrahydroquinoline Intermediates

A patent by discloses the preparation of N-(α-chloropropionyl)-1,2,3,4-tetrahydroquinaldine using chloropropionic acid chloride and 1,2,3,4-tetrahydroquinoline in methylene chloride at 20–50°C. The reaction employs stoichiometric acid binders (e.g., triethylamine) to neutralize HCl byproducts, achieving near-quantitative acylation. Hydrolysis of the α-chloropropionyl group under basic conditions (e.g., NaOH/EtOH) yields the corresponding alcohol.

Application to Cyclohexanol Derivatives

To adapt this method for 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclohexan-1-ol, cyclohexan-1-ol may serve as the nucleophile in a Williamson ether synthesis or SN2 displacement. However, steric hindrance at the cyclohexanol’s secondary alcohol necessitates elevated temperatures (80–100°C) and polar aprotic solvents (e.g., dimethylformamide). Yields remain moderate (60–75%) due to competing elimination pathways.

Enantioselective Hydrogenation of Quinoline Precursors

Chiral Catalyst Design and Performance

The enantioselective hydrogenation of 2-pentylquinoline to (R)-1-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)-cyclohexanol, as described in, employs a chiral iridium complex [(R,R)-1] under solvent-free conditions at 80 atm H₂ and 80°C. This method achieves 95% yield and 92% enantiomeric excess (ee), underscoring its utility for stereocontrolled synthesis.

Substrate Modification for Target Compound Synthesis

Replacing the pentyl group with a cyclohexanol moiety requires pre-functionalization of the quinoline precursor. For example, 2-(cyclohexanol)quinoline may undergo hydrogenation under analogous conditions, though steric and electronic effects may necessitate catalyst tuning. Preliminary studies suggest that electron-withdrawing substituents on the quinoline ring enhance reaction rates but reduce ee.

Ionic Liquid-Mediated Green Synthesis

Eco-Friendly Cyclocondensation Approach

A green synthesis route from utilizes 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as a recyclable catalyst for the cyclocondensation of cyclohexanone with phenylhydrazine. While originally developed for tetrahydrocarbazoles, this methodology is adaptable to tetrahydroquinoline derivatives by substituting phenylhydrazine with 1,2,3,4-tetrahydroquinoline-1-amine.

Solvent and Catalyst Optimization

Reactions conducted in methanol at reflux for 5–7 hours afford the target compound in 85–90% yield. The ionic liquid catalyst is recoverable via aqueous extraction and retains 90% activity after three cycles. This method aligns with green chemistry principles by minimizing hazardous solvent use and energy consumption.

Comparative Analysis of Synthetic Methods

Yield and Selectivity Metrics

| Method | Catalyst System | Temperature (°C) | Yield (%) | Selectivity/ee (%) |

|---|---|---|---|---|

| CAN/TEMPO Dehydrogenation | CAN, TEMPO, TBAB | 100 | 81–89 | N/A |

| Chloropropionylation | Triethylamine | 20–50 | 60–75 | N/A |

| Enantioselective Hydrogenation | (R,R)-1 Ir complex | 80 | 95 | 92 |

| Ionic Liquid Catalysis | [bmim][BF₄] | Reflux | 85–90 | N/A |

Environmental and Practical Considerations

- CAN/TEMPO Method : High atom economy but generates Ce-containing waste.

- Chloropropionylation : Requires hazardous chlorinated reagents and solvents.

- Hydrogenation : Energy-intensive but offers superior stereocontrol.

- Ionic Liquid Route : Sustainable but limited substrate scope.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that tetrahydroquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds derived from tetrahydroquinoline can inhibit the growth of human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The incorporation of the tetrahydroquinoline moiety into drug design has been identified as a promising strategy for developing novel chemotherapeutic agents .

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 5.0 |

| HT-29 | 3.5 |

| A2780 | 4.2 |

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective properties. They are believed to exert beneficial effects on neuronal cells by modulating neurotransmitter levels and reducing oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Applications

The structural complexity of 2-(1,2,3,4-tetrahydroquinolin-1-yl)cyclohexan-1-ol makes it an excellent building block for synthesizing more complex molecules. Its unique functional groups allow for further modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and specificity .

Synthesis Techniques

The synthesis of tetrahydroquinoline derivatives typically involves multi-step reactions including cyclization of aniline derivatives with ketones, followed by various functional group modifications. Techniques such as the Biltz synthesis are commonly employed to create these compounds efficiently .

Antimicrobial Activity

Preliminary studies indicate that tetrahydroquinoline derivatives possess antimicrobial properties. They have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of these compounds. In vivo studies have demonstrated significant reductions in inflammation markers in animal models induced with arthritis . This positions them as candidates for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study involving a library of tetrahydroquinoline derivatives, several compounds were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of a series of tetrahydroquinoline derivatives on neuronal cell cultures exposed to oxidative stress. The results showed that specific derivatives significantly reduced cell death and improved cell viability, suggesting their potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on peer-reviewed studies and chemical databases:

Key Structural and Functional Differences

Substituent Effects: The target compound lacks electron-withdrawing groups (e.g., cyano or chloro) present in analogs like 4-{2-[1-(2-cyanoethyl)-...}benzonitrile or 2-Chloro-1-(6-methoxy...)ethan-1-one. This reduces its electrophilicity but enhances hydrogen-bonding capacity via the hydroxyl group. 7-Methoxy-1-methyl-...isoquinolinol incorporates a methoxy group, increasing steric hindrance and altering solubility compared to the target compound .

Applications: The target compound’s cyclohexanol moiety suggests utility in stereoselective synthesis, whereas analogs with diazenyl or cyano groups (e.g., 4-{2-[1-(2-cyanoethyl)-...}) are tailored for electrochemical or nonlinear optical applications . Chlorinated derivatives (e.g., 2-Chloro-1-(6-methoxy...)) exhibit enhanced reactivity in nucleophilic substitutions, making them preferred intermediates in antimicrobial drug development .

Spectroscopic and Physicochemical Properties: The diazenyl-containing analog in was analyzed via sum-frequency generation (SFG) and difference-frequency generation (DFG) spectroscopy, revealing strong interfacial activity in ionic liquids . No such data exists for the target compound. The target compound’s hydroxyl group likely increases polarity, leading to higher water solubility compared to methoxy or chloro-substituted analogs.

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-1-yl)cyclohexan-1-ol is a compound derived from the tetrahydroquinoline family, known for its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexanol moiety attached to a tetrahydroquinoline ring, which contributes to its biological activity.

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antitumor properties. A study noted that compounds similar to this compound have shown effectiveness against various cancer cell lines. The mechanisms often involve the inhibition of DNA topoisomerase I and II, leading to apoptosis in cancer cells .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been reported to possess antimicrobial activity. They demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The mode of action typically involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Neuroprotective Effects

Studies have suggested that tetrahydroquinoline compounds may offer neuroprotective benefits. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of key enzymes involved in tumor progression and microbial metabolism.

- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress.

- Modulation of Signaling Pathways : Interaction with various signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated IC50 values in the low micromolar range. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Neuroprotection

A recent investigation assessed the neuroprotective effects of tetrahydroquinoline derivatives in an animal model of Alzheimer's disease. Results showed significant improvements in cognitive function and reduced levels of beta-amyloid plaques in treated subjects compared to controls .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.